

eCF309: A Comparative Guide to Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **eCF309**, focusing on its cross-reactivity profile against a panel of kinases. The information presented herein is supported by experimental data to aid in the objective assessment of its suitability as a selective mTOR inhibitor for research and drug development purposes.

High Selectivity of eCF309 for mTOR

eCF309 is a potent and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] It demonstrates a low nanomolar potency for mTOR with an IC50 of 15 nM in both in vitro and cellular assays.[1][2][3] A key feature of **eCF309** is its remarkable selectivity, as evidenced by a selectivity score (S-score at 35% inhibition) of 0.01 when screened against a large panel of kinases at a concentration of 10 μM.[2][3]

Cross-Reactivity Profile

While **eCF309** is highly selective for mTOR, it has been evaluated for off-target activity against a broad panel of 375 kinases.[2] The primary off-targets identified are DDR1, DNA-PK, PI3Ky, and PI3K α (E545K).[2][3] However, the inhibitory activity against these kinases is significantly lower than for mTOR, demonstrating a favorable selectivity window.

Quantitative Kinase Inhibition Data



The following table summarizes the half-maximal inhibitory concentration (IC50) values of **eCF309** against its primary target, mTOR, and key off-target kinases.

Kinase Target	IC50 (nM)	Fold Selectivity vs. mTOR
mTOR	15	1
DNA-PK	320	>21
ΡΙ3Κα	981	>65
РІЗКу	1,340	>89
ΡΙ3Κδ	1,840	>122
DDR1/2	2,110	>140
РІЗКβ	>10,000	>666

Data sourced from in vitro kinase assays.[2]

Experimental Methodologies

The kinase selectivity of **eCF309** was determined using a radiometric assay that measures the incorporation of ³³P into a substrate.[2]

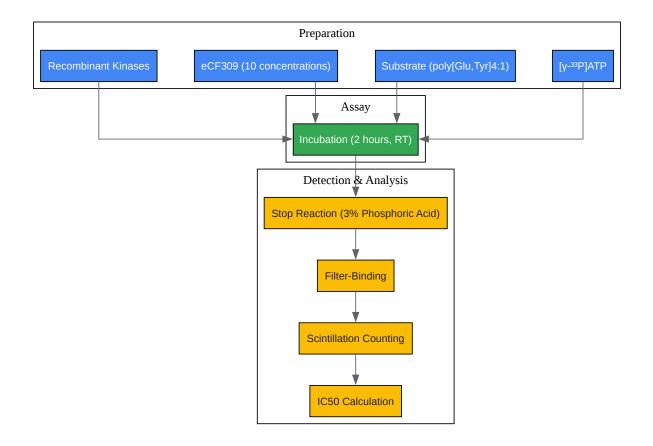
Kinase Inhibition Assay Protocol:

Recombinant kinases were assayed in a final reaction volume of 25 μ L containing a buffer of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100, and 200 μ M ATP. The substrate used was poly[Glu,Tyr]4:1. **eCF309** was tested at 10 different concentrations with a 3-fold serial dilution starting from 10 μ M. The reaction was initiated by the addition of [y-³³P]ATP and incubated for 2 hours at room temperature. The reaction was stopped by the addition of 3% phosphoric acid. The incorporated radioactivity was measured using a filter-binding method. The IC50 values were calculated from the concentration-response curves using non-linear regression analysis. The kinase activity was measured relative to a DMSO control.[2]

Visualizing Experimental Workflow and Signaling Pathway



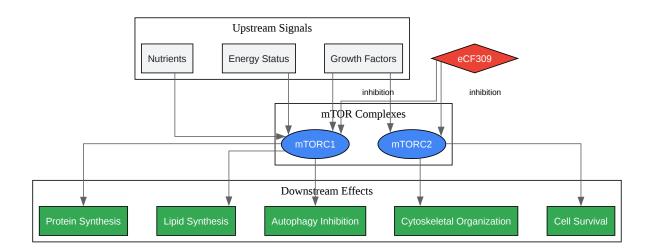
To further elucidate the experimental process and the biological context of **eCF309**'s activity, the following diagrams are provided.



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Caption: Experimental workflow for determining the kinase cross-reactivity of eCF309.





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Caption: Simplified mTOR signaling pathway indicating inhibition of mTORC1 and mTORC2 by eCF309.

Conclusion

eCF309 is a highly potent and selective inhibitor of mTOR kinase. While it exhibits some cross-reactivity with a small number of other kinases, the selectivity margin is significant. This detailed profile, supported by quantitative data and clear experimental protocols, underscores the utility of **eCF309** as a valuable chemical probe for studying mTOR signaling and as a promising candidate for further drug development. Researchers should, however, consider the potential for off-target effects, particularly at higher concentrations, and interpret experimental results accordingly.

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